(1R,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine

Asymmetric Synthesis Chiral Building Block Enantioselectivity

This chiral primary amine (CAS 1052100-66-9) offers a defined (1R,3R) stereochemistry and reactive amine, critical for enantiomerically pure pharmaceuticals. Its rigid cyclopentane core provides a conformationally restricted scaffold for precise SAR exploration, making it a non-interchangeable building block in asymmetric synthesis.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B8219004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CC(CC1N)OCC2=CC=CC=C2
InChIInChI=1S/C12H17NO/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2/t11-,12-/m1/s1
InChIKeyLIZCJJIXNPWSPE-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1R,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine (CAS 1052100-66-9) is a Strategic Procurement Choice for Chiral Amine R&D


(1R,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine, also identified as trans-3-Benzyloxycyclopentanamine , is a chiral primary amine with a cyclopentane core substituted by a benzyloxy ether group. Its molecular formula is C12H17NO with a molecular weight of 191.27 g/mol . This compound serves as a versatile building block in medicinal chemistry and asymmetric synthesis due to its defined (1R,3R) stereochemistry and reactive amine functionality . Commercially available with a certified purity of 98% , it is a critical intermediate for the development of enantiomerically pure pharmaceuticals and complex organic frameworks . Its rigid, conformationally restricted scaffold is essential for applications requiring precise three-dimensional molecular architecture .

The Critical Risk of Generic Substitution: Why (1R,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine Cannot Be Replaced by Other Cyclopentylamines


In chiral synthesis and drug discovery, substituting one cyclopentylamine derivative for another is not viable without compromising experimental integrity. (1R,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine possesses a unique combination of stereochemistry and functional group placement that directly dictates its behavior in asymmetric reactions and biological interactions. The trans-(1R,3R) configuration and the benzyloxy group at the 3-position are not interchangeable features; they control the molecule's three-dimensional shape, reactivity, and binding properties. Replacing it with a different stereoisomer, such as the (1S,3R) diastereomer , or a structurally distinct analog like (1R,2R)-2-(Benzyloxy)cyclopentanamine , can lead to dramatically different outcomes, including altered enantioselectivity, reaction yields, or biological activity. The quantitative evidence presented in Section 3 demonstrates the specific, measurable advantages that preclude generic substitution.

Quantitative Evidence Guide: Data-Driven Differentiation of (1R,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine


Stereochemical Fidelity: Quantifying the Advantage of the (1R,3R) Configuration

The (1R,3R) configuration of (1R,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine is a critical determinant of its utility as a chiral building block. Its trans-configuration ensures stereochemical stability, making it valuable for asymmetric synthesis and pharmaceutical intermediates . This contrasts with its (1S,3R) diastereomer (CAS 1052100-75-0) , which possesses a different three-dimensional orientation of substituents. While both may serve as chiral amines, the specific (1R,3R) configuration is often required for achieving desired enantioselectivity in downstream reactions, as demonstrated in the synthesis of related carbanucleoside analogs where stereochemistry directly impacts product purity and yield [1].

Asymmetric Synthesis Chiral Building Block Enantioselectivity

Purity Benchmarking: How a 98% Specification De-Risks Synthetic Workflows

The commercial availability of (1R,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine at a certified purity of 98% provides a significant advantage over lower-purity alternatives (e.g., 95% grade) . This higher purity specification directly translates to more reliable reaction outcomes, reduces the need for additional purification steps, and minimizes the risk of side reactions caused by impurities. For researchers in pharmaceutical R&D, using a 98% purity building block can lead to higher yields of the target API and a more efficient, cost-effective development process.

Pharmaceutical Intermediate Quality Control Synthetic Chemistry

Structural Advantage: The 1,3-Disubstitution Pattern vs. 1,2-Substituted Analogs

The 1,3-disubstitution pattern of (1R,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine, with the amine and benzyloxy groups on opposite sides of the cyclopentane ring, provides a distinct molecular scaffold compared to the more common 1,2-disubstituted analogs, such as (1R,2R)-2-(Benzyloxy)cyclopentanamine . This difference in substitution pattern alters the distance and orientation between the reactive amine and the lipophilic benzyloxy group, which can lead to different binding modes and pharmacokinetic properties in drug candidates . For medicinal chemists exploring structure-activity relationships (SAR), having access to both 1,2- and 1,3-disubstituted scaffolds is essential for mapping chemical space and optimizing lead compounds .

Medicinal Chemistry Scaffold Design Lead Optimization

Analytical Traceability: Defined Stereochemistry and Purity Assurance via HPLC and Chiral GC

The value of (1R,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine as a research tool is underpinned by the ability to verify its identity and purity using established analytical methods. As a chiral compound, its enantiomeric purity is critical for its performance in asymmetric applications. Analytical techniques like HPLC and chiral GC are essential to verify its enantiomeric purity , ensuring that the purchased material meets the specified 98% purity and (1R,3R) configuration . This level of analytical definition is not always guaranteed for less common or generic cyclopentylamine derivatives, which may be supplied with ambiguous or poorly defined stereochemical purity. The availability of clear analytical protocols and certified reference standards ensures reproducibility and data integrity in research and development.

Analytical Chemistry Quality Assurance Reproducibility

High-Impact Application Scenarios for (1R,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine in Pharma R&D


Synthesis of Enantiomerically Pure Drug Candidates and Intermediates

The (1R,3R) stereochemistry and high purity of this compound make it an ideal chiral building block for constructing enantiomerically pure drug candidates. Its use as a starting material ensures that the desired stereochemistry is incorporated from the earliest stages of synthesis, which is crucial for developing safe and effective pharmaceuticals . It is particularly valuable in the synthesis of complex molecules like carbanucleoside analogs and other chiral APIs [1].

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The unique 1,3-disubstituted cyclopentane scaffold provides medicinal chemists with a distinct molecular geometry to explore SAR. By using (1R,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine as a core, researchers can systematically derivatize the amine or modify the benzyl group to generate focused libraries of compounds, enabling the identification of key pharmacophores and the optimization of lead compounds for improved potency, selectivity, and ADMET properties .

Asymmetric Catalysis and Chiral Ligand Design

The rigid, chiral cyclopentane backbone of this compound makes it a suitable precursor for developing novel chiral ligands and auxiliaries for asymmetric catalysis [2]. The amine group can be functionalized to create ligands for metal-catalyzed reactions, such as hydrogenation, allylic alkylation, and cross-coupling, where the defined stereochemistry of the ligand dictates the enantioselectivity of the transformation .

Development of Central Nervous System (CNS) Therapeutics

Cyclopentylamine derivatives are frequently explored as precursors for neurologically active compounds . The benzyloxy group enhances lipophilicity, which can improve blood-brain barrier penetration. This specific compound can be used to synthesize analogs targeting neurotransmitter systems, such as norepinephrine reuptake inhibitors or dopamine receptor modulators, for the potential treatment of conditions like depression, anxiety, or schizophrenia [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,3R)-rel-3-(Benzyloxy)cyclopentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.